
2-Amino-2-phenylacetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-2-phenylacetamide can be synthesized through several methods. One common method involves the reaction of benzyl cyanide with ammonia in the presence of a catalyst. Another method includes the reaction of phenylacetonitrile with hydroxylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.
Major Products:
Oxidation: Formation of phenylacetamide or phenylacetic acid.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-Amino-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-phenylacetamide involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of various bioactive compounds, which then exert their effects through different biological pathways. For example, its derivatives may inhibit enzymes or interact with receptors to produce therapeutic effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-2-phenylacetamide
- Synonyms: α-Amino-benzeneacetamide, L-Phenylglycinamide (for the (S)-enantiomer)
- CAS Number :
- Molecular Formula : C₈H₁₀N₂O
- Molecular Weight : 150.18 g/mol
Structural Features :
- Comprises a phenyl group, an acetamide backbone, and an α-amino group, enabling diverse reactivity in organic synthesis .
- The (S)-enantiomer exhibits chirality, critical for applications in asymmetric synthesis and pharmaceutical intermediates .
Comparison with Structurally Related Compounds
2-Phenylacetamide
- CAS : 103-81-1
- Molecular Formula: C₈H₉NO
- Molecular Weight : 135.16 g/mol
- Key Differences: Lacks the α-amino group, reducing its utility in chiral synthesis. Primarily used in pharmaceuticals (e.g., urea cycle disorder treatments) and polymer industries .
- Safety : Classified with precautionary measures for handling due to irritant properties .
N-[2-(Diethylamino)ethyl]-2-phenylacetamide
- CAS : 51816-17-2
- Molecular Formula : C₁₄H₂₂N₂O
- Molecular Weight : 234.34 g/mol
- Key Differences: Contains a diethylaminoethyl substituent, enhancing solubility in polar solvents. Potential applications in drug delivery systems or as a ligand in coordination chemistry .
Methyl 2-Phenylacetoacetate
- CAS : 16648-44-5
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.2 g/mol
- Key Differences: Ester derivative with a ketone group; serves as a precursor in amphetamine synthesis. Lacks the amino group, limiting its role in peptide chemistry .
Ethyl 2-Phenylacetoacetate
Methyl 2-Amino-2-phenylacetate Hydrochloride
Comparative Data Table
Biological Activity
2-Amino-2-phenylacetamide, also known as (S)-2-amino-2-phenylacetamide, is a chiral compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C₈H₁₀N₂O
- Molecular Weight: 150.18 g/mol
- Chirality: The compound exhibits chirality due to the presence of a chiral center at the second carbon atom, influencing its interactions with biological systems.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can:
- Inhibit Enzymatic Activity: It binds to the active sites of specific enzymes, thereby inhibiting their function and altering metabolic pathways.
- Modulate Receptor Activity: The compound can interact with cellular receptors, affecting signal transduction pathways and influencing cellular responses.
Biological Activities
1. Antibacterial Activity:
Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study evaluated several N-phenylacetamide derivatives against Xanthomonas oryzae and reported an effective concentration (EC₅₀) of 156.7 µM for one derivative, outperforming traditional agents like bismerthiazol . Scanning electron microscopy (SEM) confirmed that these compounds could disrupt bacterial cell membranes, leading to cell death.
2. Analgesic and Anti-inflammatory Effects:
Preliminary studies suggest that this compound may possess analgesic and anti-inflammatory properties. This potential has prompted further investigation into its use as a therapeutic agent in pain management.
3. Antiepileptic Potential:
Recent structure-activity relationship (SAR) studies on related compounds indicate potential antiepileptic effects through modulation of potassium channels involved in neuronal excitability. Some analogs demonstrated low micromolar potency in inhibiting Slack potassium channels, which are implicated in epilepsy .
Case Studies
Case Study 1: Antibacterial Evaluation
In a study focused on the antibacterial efficacy of N-phenylacetamide derivatives, researchers synthesized various compounds and assessed their activity against Xanthomonas species. The findings revealed that certain derivatives not only inhibited bacterial growth but also caused significant morphological changes in bacterial cells, confirming their potential as novel antibacterial agents .
Case Study 2: Analgesic Activity
A preliminary investigation into the analgesic effects of this compound showed promising results in animal models, suggesting its potential application in treating chronic pain conditions. Further research is required to elucidate the precise mechanisms underlying these effects and to evaluate safety profiles.
Comparative Analysis with Similar Compounds
Compound Name | Structural Similarity | Unique Features |
---|---|---|
(R)-2-amino-N-methyl-3-phenylpropanamide | 0.75 | Contains a methyl group, altering pharmacological profile. |
2-Phenylacetamide | 1.00 | Lacks chirality; less specificity in biological activity. |
(S)-N-(4-hydroxyphenyl)acetamide | 0.84 | Hydroxy group enhances solubility but alters interaction dynamics. |
(S)-N-benzylacetamide | 0.84 | Benzyl substitution affects lipophilicity and receptor interactions. |
The unique chiral structure of this compound contributes to its distinct biological activities compared to similar compounds, making it a valuable candidate for further research in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-2-phenylacetamide, and how do reaction conditions influence yield and enantiomeric purity?
- Methodology : The compound is synthesized via reductive amination of 2-phenylglycine using sodium cyanoborohydride under controlled pH (6–7) and temperature (25–40°C) . Chiral purity is achieved using enantiomerically pure starting materials or chiral catalysts. For lab-scale synthesis, batch reactors with inert atmospheres (N₂/Ar) are recommended. Post-synthesis, purification via recrystallization (ethanol/water) or chiral HPLC (e.g., Chiralpak IA column) ensures >98% enantiomeric excess .
- Critical Factors : Temperature >50°C risks racemization, while acidic conditions promote hydrolysis to 2-phenylglycine.
Q. How can the stereochemistry and structural integrity of this compound be confirmed experimentally?
- Analytical Techniques :
- X-ray Crystallography : Resolves absolute configuration (e.g., (R)-enantiomer in PubChem entry) .
- NMR Spectroscopy : Distinct ¹H-NMR signals for NH₂ (δ 5.2–5.5 ppm) and amide protons (δ 7.8–8.1 ppm) confirm functional groups .
- Polarimetry : Specific rotation ([α]²⁵D) of +15.6° (R) vs. -15.6° (S) distinguishes enantiomers .
Q. What are the primary pharmacological targets of this compound, and how are these evaluated in vitro?
- Key Targets :
- NMDA Receptor Antagonism : Assessed via competitive binding assays (³H-MK-801 displacement in rat cortical membranes; IC₅₀ ~12 μM for (R)-enantiomer) .
- Adenosine A1 Receptor Modulation : cAMP accumulation assays in HEK293 cells transfected with human A1 receptors (EC₅₀ ~25 μM) .
- Experimental Design : Use radioligand binding for affinity and functional assays (e.g., electrophysiology) for efficacy.
Advanced Research Questions
Q. How does enantiomeric configuration (R vs. S) impact biological activity, and what strategies resolve contradictory data in existing studies?
- Enantiomer-Specific Effects :
- (R)-enantiomer shows 10-fold higher NMDA receptor affinity than (S) .
- (S)-enantiomer exhibits stronger adenosine A1 agonism in neuroprotection models .
- Resolving Contradictions :
- Meta-Analysis : Apply Cochrane systematic review guidelines to evaluate study heterogeneity (e.g., species, dosage) .
- Molecular Dynamics Simulations : Predict binding poses (e.g., AutoDock Vina) to explain stereochemical selectivity .
Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) of this compound derivatives?
- Methods :
- QSAR Modeling : Use CoMFA/CoMSIA on datasets of substituted derivatives to correlate substituent effects (e.g., electron-withdrawing groups on phenyl ring enhance NMDA affinity) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction design .
Q. How can nanoparticle-catalyzed reactions optimize the synthesis of this compound derivatives?
- Innovative Synthesis :
- ZnO Nanoparticle-Catalyzed Ugi Reaction : Achieves 85% yield of 2-arylamino-2-phenylacetimidamide in aqueous media (room temperature, 12 hr) . Hydrolysis with I₂–SDS–water yields this compound.
- Advantages : Enhanced atom economy, reduced waste vs. traditional methods .
Q. Data Contradiction Analysis
Q. Why do some studies report conflicting efficacy of this compound in pain management models?
- Key Variables :
- Enantiomer Purity : Studies using racemic mixtures vs. pure enantiomers yield divergent results .
- Dosage Regimens : Subchronic dosing (e.g., 10 mg/kg/day for 7 days) shows sustained analgesia, while acute doses (50 mg/kg) may induce tolerance .
- Resolution : Standardize enantiomer ratios and dosing protocols in preclinical testing.
Q. Methodological Tables
Table 1: Comparative Pharmacological Profiles of (R)- and (S)-2-Amino-2-phenylacetamide
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
NMDA IC₅₀ | 12 μM | 120 μM |
A1 Receptor EC₅₀ | 50 μM | 25 μM |
Antidepressant Efficacy | +++ (Tail suspension test) | + |
Table 2: Key Synthetic Methods
Method | Yield | Purity | Scale |
---|---|---|---|
Reductive Amination | 75% | >98% ee | Lab (1–10 g) |
ZnO-NP Ugi Reaction | 85% | Racemic | Lab (100 mg) |
Properties
IUPAC Name |
2-amino-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYRSYYOVDHSPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863871 | |
Record name | 2-Amino-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700-63-0 | |
Record name | 2-Amino-2-phenylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-amino-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-2-phenylacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-2-phenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.774 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.